molecular formula C8H6ClN3O B057771 1-(6-Chloroimidazo[1,2-b]pyridazin-3-yl)ethanone CAS No. 90734-71-7

1-(6-Chloroimidazo[1,2-b]pyridazin-3-yl)ethanone

Cat. No. B057771
CAS RN: 90734-71-7
M. Wt: 195.6 g/mol
InChI Key: ODNBVEIAQAZNNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to 1-(6-Chloroimidazo[1,2-b]pyridazin-3-yl)ethanone involves complex organic reactions that yield various heterocyclic compounds. For instance, the synthesis of related pyrazolo[3,4-b]pyridine derivatives involves starting materials that undergo reactions like diazotization and coupling with active -CH2- containing compounds, leading to the formation of triazine derivatives with potential antiviral activity (Attaby et al., 2006). Another approach under microwave irradiation conditions has been reported for synthesizing trisubstituted pyridine derivatives, showcasing the efficiency of modern synthesis techniques (Chen Zi-yun, 2008).

Molecular Structure Analysis

Molecular structure analysis of 1-(6-Chloroimidazo[1,2-b]pyridazin-3-yl)ethanone derivatives is crucial for understanding their chemical behavior and reactivity. Techniques such as IR, 1H NMR, mass spectra, and elemental analyses are typically employed to elucidate the chemical structures of newly synthesized heterocyclic compounds (Attaby et al., 2006). The dihedral angles and molecular arrangements can significantly influence the physical and chemical properties of these compounds.

Chemical Reactions and Properties

The chemical reactions involving 1-(6-Chloroimidazo[1,2-b]pyridazin-3-yl)ethanone derivatives are diverse, including nucleophilic substitutions and cycloaddition reactions. These reactions are pivotal for functionalizing the compound and enhancing its reactivity and potential applications in various fields. For example, the introduction of chlorine atoms and the reactivity towards electrophilic substitutions have been investigated, indicating that nucleophilic substitutions proceed most easily at specific positions, influencing the compound's chemical behavior (Stanovnik et al., 1972).

Physical Properties Analysis

The physical properties of 1-(6-Chloroimidazo[1,2-b]pyridazin-3-yl)ethanone and its derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure. The arrangement of molecules in the solid state, for instance, can form dimeric units via hydrogen bonding, affecting the compound's solubility and melting point (Bisseyou et al., 2007).

Scientific Research Applications

Synthesis of New Pyridazines and Pyrimidines

1-(6-Chloroimidazo[1,2-b]pyridazin-3-yl)ethanone serves as a key intermediate in synthesizing various pyridazines and pyrimidines. For example, its coupling with benzenediazonium chloride yields propanal, which is further utilized to synthesize pyridazinones and pyridazine-6-imines. These compounds have potential applications in medicinal chemistry and drug development (Sayed, Khalil, Ahmed, & Raslan, 2002).

Arylation Techniques

The compound plays a role in advanced arylation techniques. Direct C-H arylation of 6-chloroimidazo[1,2-b]pyridazine in the 3-position has been achieved, leading to the synthesis of various arylated imidazo[1,2-b]pyridazines. This methodology is significant for creating complex molecular structures in pharmaceutical research (Akkaoui, Berteina‐Raboin, Mouaddib, & Guillaumet, 2010).

Development of Immunomodulatory Agents

1-(6-Bromo-3-methyl-1,3-thiazolo[3,2-a]benzimidazol-2-yl)ethanone, a related compound, has been used in synthesizing derivatives with significant immunosuppressive and immunostimulatory activities. These findings are vital for developing new therapeutic agents for immune-related disorders (Abdel‐Aziz, Hamdy, Gamal-Eldeen, & Fakhr, 2011).

Synthesis of Nitroso Compounds

The compound is used in the synthesis of a variety of nitroso compounds, including nitrosoimidazopyridines and nitrosoquinoxalines. These compounds have potential applications in the development of new chemical entities in pharmaceutical and chemical industries (Abdelhamid, Elghandour, Ahmed, & Zaki, 2006).

Structural Studies

Structural studies of 1-(6-Chloroimidazo[1,2-b]pyridazin-3-yl)ethanone derivatives provide insights into molecular interactions and properties. For example, research on the title compound's crystal structure aids in understanding the molecular geometry and potential applications in material science (Bisseyou, Soro, Sissouma, Giorgi, & Ebby, 2007).

properties

IUPAC Name

1-(6-chloroimidazo[1,2-b]pyridazin-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN3O/c1-5(13)6-4-10-8-3-2-7(9)11-12(6)8/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODNBVEIAQAZNNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN=C2N1N=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90531878
Record name 1-(6-Chloroimidazo[1,2-b]pyridazin-3-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90531878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6-Chloroimidazo[1,2-b]pyridazin-3-yl)ethanone

CAS RN

90734-71-7
Record name 1-(6-Chloroimidazo[1,2-b]pyridazin-3-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90531878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of N′-(6-chloro-pyridazin-3-yl)-N,N-dimethyl-formamidine (1.3 g, 7 mmol) in DMF (60 mL) was added NaI (1 g, 6.7 mmol) and chloroacetone (1 mL, 12.6 mmol). The mixture was heated at 80° C. overnight and then concentrated under reduced pressure. The residue was purified by column chromatography to afford 1-(6-chloro-imidazo[1,2-b]pyridazin-3-yl)-ethanone (0.7 g) in 51% yield. 1H-NMR (400 MHz, CDCl3) δ ppm 8.42 (s, 1H), 8.05 (d, 1H), 7.31 (d, 1H), 2.77 (s, 3H).
Quantity
1.3 g
Type
reactant
Reaction Step One
Name
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.